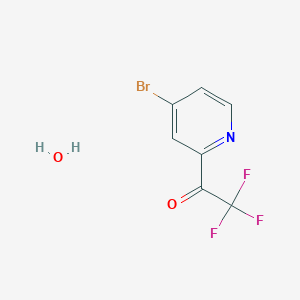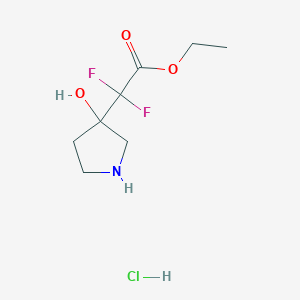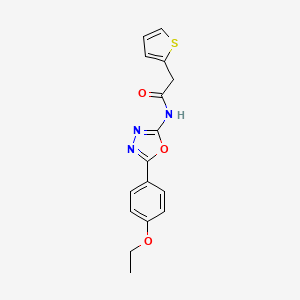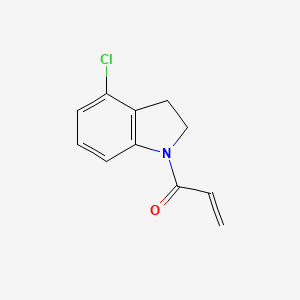
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate is a synthetic organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a trifluoromethyl group attached to the ethanone moiety. It is commonly used in various chemical reactions and has applications in scientific research.
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been known to exhibit diverse pharmacological effects, suggesting a wide range of potential targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies
Biochemical Pathways
Related compounds have been shown to have significant effects on various biological pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate typically involves the reaction of 4-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at a temperature range of 0-5°C, to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
化学反応の分析
Types of Reactions
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). The reactions are usually carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Substituted pyridines with various functional groups.
Oxidation Reactions: Carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Alcohols or other reduced derivatives.
科学的研究の応用
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
類似化合物との比較
Similar Compounds
4-Bromopyridine: Lacks the trifluoromethyl group and has different reactivity and applications.
2,2,2-Trifluoroacetophenone: Lacks the bromopyridine moiety and has distinct chemical properties.
4-Bromo-2-fluoropyridine: Contains a fluorine atom instead of the trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate is unique due to the presence of both the bromopyridine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical reactions and scientific research applications.
特性
IUPAC Name |
1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO.H2O/c8-4-1-2-12-5(3-4)6(13)7(9,10)11;/h1-3H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIGYTIONMVXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)C(F)(F)F.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2499203.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide](/img/structure/B2499204.png)
![methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2499205.png)
![1-[4-(4-methoxyphenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2499207.png)
![diethyl [2-(4-bromophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2499210.png)
![4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B2499213.png)
![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)
![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)
![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/new.no-structure.jpg)
![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)
